Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate
Description
Properties
Molecular Formula |
C6H4BClF3KO |
|---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1 |
InChI Key |
VZMUPDBIARLJND-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The phenolic hydroxyl group acts as a nucleophile, attacking the boron center in BF₃·OEt₂ to form a tetracoordinated intermediate. Subsequent substitution of fluoride ions by potassium from KHF₂ yields the trifluoroborate salt. Key steps include:
- Electrophilic activation : BF₃·OEt₂ coordinates to the hydroxyl oxygen, enhancing the electrophilicity of boron.
- Deprotonation : A base (e.g., K₂CO₃) abstracts the phenolic proton, facilitating nucleophilic attack on boron.
- Salt metathesis : KHF₂ provides K⁺ ions, displacing protons to form the potassium trifluoroborate.
Example Procedure
In a representative synthesis:
- Reactants : 4-Chloro-2-hydroxyphenol (10 mmol), BF₃·OEt₂ (12 mmol), KHF₂ (15 mmol).
- Solvent : Dimethoxyethane (DME, 50 mL).
- Conditions : Reflux at 85°C for 12 hours under nitrogen.
- Workup : Filtration and recrystallization from ethanol/water (1:3) yields the product in 78% purity.
Table 1 : Optimization of Solvent and Base in Phenolic Borylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DME | K₂CO₃ | 85 | 78 |
| Dioxane | KOH | 90 | 72 |
| THF | K₃PO₄ | 80 | 65 |
Data adapted from. Polar aprotic solvents (DME, dioxane) enhance boron electrophilicity, while weaker bases (K₂CO₃) minimize side reactions.
Organometallic Approaches via Grignard Intermediates
Alternative routes employ organometallic intermediates to install the boron moiety. A patent method for analogous trifluoroborates outlines a two-step process:
- Lithiation : 4-Chloro-2-bromophenol is treated with n-butyl lithium (n-BuLi) at −55°C to form a lithium aryl intermediate.
- Borylation : Addition of triisopropyl borate (B(OiPr)₃) followed by KHF₂ quench yields the trifluoroborate.
Critical Parameters
- Temperature control : Lithiation requires cryogenic conditions (−55°C) to prevent decomposition.
- Stoichiometry : A 1:1.1 ratio of aryl bromide to B(OiPr)₃ ensures complete boron incorporation.
- Purification : Recrystallization from ethyl acetate/petroleum ether removes residual lithium salts.
Equation 1 :
$$
\text{Ar-Br} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{B(OiPr)}3} \text{Ar-B(OiPr)}3 \xrightarrow{\text{KHF}2} \text{K[Ar-BF}3\text{]}
$$
Cross-Coupling-Assisted Synthesis
Potassium trifluoroborates are often synthesized en route to biphenyl structures via Suzuki-Miyaura coupling. A patent detailing 4'-chloro-2-nitrobiphenyl synthesis illustrates this approach:
Catalytic Systems
- Catalyst : Pd(PPh₃)₄ (0.5 mol%) in DME/H₂O (3:1).
- Base : K₂CO₃ (2 equiv) for deprotonation and facilitating transmetallation.
- Yield : 83% for isolated trifluoroborate when reaction time is limited to 4 hours.
Optimization Strategies
Solvent Effects
Non-polar solvents (toluene, DME) improve yields by stabilizing boron intermediates. Protic solvents (ethanol) promote hydrolysis, reducing yields by 15–20%.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems, boosting yields to 85%.
Temperature and Time
- Optimal range : 80–90°C for 8–12 hours balances conversion and decomposition.
- Overheating : Prolonged heating (>15 hours) degrades the trifluoroborate into boric acid derivatives.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystals grown from ethanol/water exhibit a monoclinic lattice with K⁺ ions coordinated to three BF₃ oxygens and one phenolic oxygen.
Applications in Organic Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotrifluoroborates exhibit diverse reactivities and applications depending on their substituents. Below is a detailed comparison of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate with structurally related compounds:
Structural and Functional Group Analysis
Reactivity in Suzuki-Miyaura Coupling
- This compound : Achieves high yields (e.g., 80–96%) in coupling with aryl halides due to balanced electronic effects. The hydroxyl group may participate in base-mediated activation via boronate formation .
- Potassium (2,4-dichlorophenyl)trifluoroborate : Requires higher catalyst loadings (1–2 mol% Pd) due to steric hindrance from dichloro substitution; yields ~70–85% .
- Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate : Moderate reactivity in polar solvents (e.g., THF/H₂O) but prone to protodeboronation under strong bases .
- Alkenyl Trifluoroborates (e.g., Potassium trans-styryl trifluoroborate) : Faster transmetalation kinetics but sensitive to β-hydride elimination; yields ~50–80% .
Stability and Handling
- Hydroxyl-Containing Derivatives: this compound is hygroscopic and requires anhydrous storage. In contrast, non-polar analogs like potassium (2,4-dichlorophenyl)trifluoroborate are more stable under ambient conditions .
- Thermal Stability : Melting points vary significantly:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
